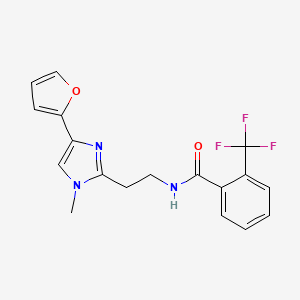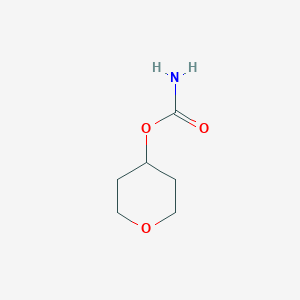
tetrahydro-2H-pyran-4-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-yl carbamate is a chemical compound that is part of the tetrahydropyran family . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The key step in this process is a cyclopropylcarbinyl cation rearrangement, which allows for the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis
The molecular structure of this compound is derived from its parent compound, tetrahydropyran . In the gas phase, tetrahydropyran exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as this compound, are known to undergo a variety of reactions. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
Tetrahydropyran, the parent compound of this compound, is a colorless volatile liquid . It has a chemical formula of C5H10O and a molar mass of 86.134 g·mol−1 . It has a density of 0.880 g/cm3, a melting point of −45 °C, and a boiling point of 88 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Tetrahydro-2H-pyran-4-yl carbamate derivatives play a crucial role in chemical synthesis and drug development. Norris and Leeman (2008) demonstrated its application in the synthesis of a former antiasthma drug candidate through a palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions (Norris & Leeman, 2008). Agekyan and Mkryan (2015) reported the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, showcasing its utility in developing novel compounds (Agekyan & Mkryan, 2015).
Organic Chemistry and Catalysis
In organic chemistry, these compounds are key intermediates in various reactions. Enholm and Schreier (1995) explored the synthesis of tetrahydro-2H-pyran-2-yl and tetrahydrofuran-2-yl ketones from their corresponding carboxylic acids, contributing to the field of organic synthesis (Enholm & Schreier, 1995).
Potential Inhibition of Biological Targets
The derivatives of this compound have been explored for their potential biological activity. Shouksmith et al. (2015) synthesized a tetrahydropyran derivative that was reported to disrupt the SCFSKP2 E3 ligase complex, indicating its potential use in the inhibition of specific biological targets (Shouksmith et al., 2015).
Application in Medicinal Chemistry
These compounds are also significant in medicinal chemistry for drug synthesis. Roth et al. (1991) synthesized a series of tetrahydro-2H-pyran-2-one derivatives as inhibitors of HMG-CoA reductase, demonstrating their potential in cholesterol biosynthesis inhibition (Roth et al., 1991).
Gas-Phase Pyrolysis Studies
Álvarez-Aular et al. (2018) conducted gas-phase pyrolysis studies of tetrahydro-2H-pyran derivatives, providing insights into the kinetics and mechanism of pyrolysis, which is crucial for understanding the thermal stability and decomposition patterns of these compounds (Álvarez-Aular et al., 2018).
Educational Applications in Organic Chemistry
Dintzner et al. (2012) described the use of tetrahydro-2H-pyran derivatives in undergraduate organic laboratory projects, indicating its value in educational settings for teaching organic synthesis concepts (Dintzner et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
oxan-4-yl carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPHGPMGDIHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795487-95-4 |
Source


|
| Record name | oxan-4-yl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2824692.png)
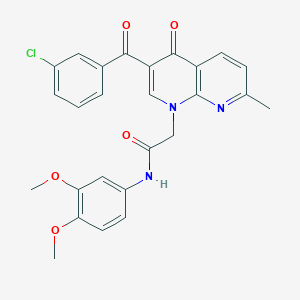
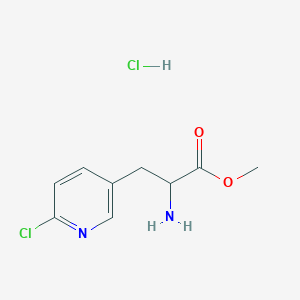
![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)
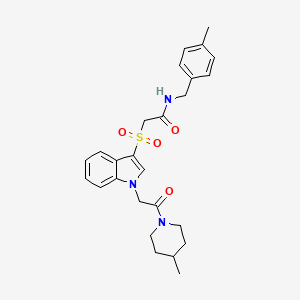
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2824699.png)

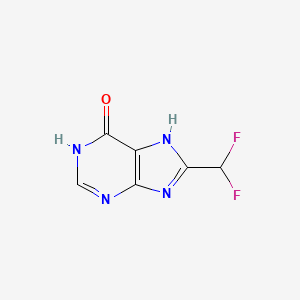
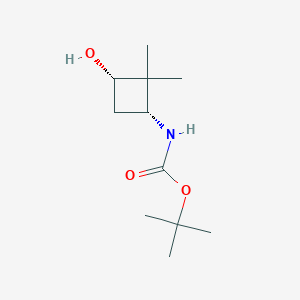
![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
